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Drug Profile and Clinical Significance

Acoziborole (formerly SCYX-7158) represents a groundbreaking therapeutic advancement in the
management of gambiense human African trypanesomiasis (gHAT), commonly known as sleeping
sickness. This neglected tropical disease, caused by the protozoan parasite Trypanosoma brucei gambiense,
remains fatal if untreated and primarily affects vulnerable populations in sub-Saharan Africa. As a
benzoxaborole-6-carboxamide compound discovered through the Drugs for Neglected Diseases initiative
(DNDi) drug discovery program, acoeziboroele possesses exceptional pharmacological properties including an
extremely long half-life of approximately 400 hours, which enables sustained therapeutic exposure from a
single oral dose [1]. This characteristic distinguishes it from previous HAT treatments that required

prolonged administration regimens or hospitalization.

The clinical development of aceziborole addresses a critical unmet need in gHAT management by
potentially enabling complete oral administration and eliminating the requirement for systematic
hospital admission and complex staging procedures involving lumbar puncture [2]. The World Health
Organization has established an ambitious target to interrupt HAT transmission by 2030, and aceziborole is
considered a pivotal tool for achieving this goal due to its treatment simplification potential [1] [3]. The drug
has demonstrated concentration-dependent killing of T.b. gambiense in preclinical models and adequate

penetration through the blood-brain barrier, essential for treating late-stage meningoencephalitic disease [1]

[2].
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Table 1: Key Characteristics of Acoziborole

Parameter Specification

Chemical Class Benzoxaborole-6-carboxamide

Dosage Form 320 mg oral tablets

Recommended Dose 960 mg (3 tablets) single dose in fasted state
Half-life ~400 hours

Stage Coverage Both early and late-stage gHAT

Special Populations Pediatric formulation in development (ACOZI-KIDS)

Safety Data from Registered Trials

Efficacy and Safety Outcomes from Phase Il/lll Trials

The pivotal Phase II/III clinical trial (NCT03087955) demonstrated compelling evidence for acoziborole's
efficacy and safety profile across 208 enrolled patients with gHAT, including 167 with late-stage disease.
This multicenter, prospective, open-label, single-arm study conducted across ten hospitals in the Democratic
Republic of the Congo and Guinea revealed a treatment success rate of 95.2% (159/167 patients) in late-
stage gHAT at the 18-month follow-up endpoint, meeting its primary efficacy objective [2]. Notably, all 41
patients with early-stage or intermediate-stage disease achieved treatment success at 18 months, representing
100% efficacy in this cohort. The study employed modified WHO criteria for determining treatment
success, requiring absence of trypanosomes in all body fluids and normalization of cerebrospinal fluid white

blood cell counts where applicable throughout the 18-month follow-up period [2].

Safety assessment in this trial revealed a favorable benefit-risk profile for acoziborole. Among the 208
treated patients, 75% (155 patients) experienced treatment-emergent adverse events, though the majority
were mild to moderate in severity. Crucially, only 14% of patients (29/208) experienced drug-related

treatment-emergent adverse events, with the most common being pyrexia and asthenia [2]. All drug-related
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adverse events were classified as mild or moderate, with no severe drug-related adverse events reported. The
study documented four deaths during the trial period, but none were assessed as treatment-related by the
investigators. This safety profile is particularly notable given that the study population included patients with

advanced disease who might be expected to have greater susceptibility to adverse drug reactions.

Table 2: Safety Profile of Acoziborole from Clinical Trials

Safety Parameter Incidence Severity Assessment
Any Treatment-emergent AE 75% (155/208 patients) Majority mild to moderate
Drug-related AEs 14% (29/208 patients) All mild or moderate

Most Common Drug-related AEs Pyrexia, Asthenia Mild to moderate

Serious AEs 4 deaths reported None treatment-related
Treatment Discontinuation Not reported Minimal based on retention

Safety in Special Populations and Seropositive Individuals

Recent studies have expanded safety evaluation beyond confirmed parasitological cases to include
seropositive individuals without parasitological confirmation, a population crucial for elimination efforts.
The STROGHAT study (NCT06356974), currently ongoing in the Democratic Republic of Congo, aims to
evaluate the safety of acoziborele in approximately 1,208 seropositive subjects without requiring
parasitological confirmation [1] [3]. This approach represents a paradigm shift in gHAT management,
potentially enabling simplified "screen-and-treat" strategies that could significantly enhance elimination

efforts by addressing the challenge of low sensitivity in current parasitological confirmation tests.

For pediatric populations, the ACOZI-KIDS study is systematically evaluating acoziborole safety and
efficacy in children aged 1-14 years with gHAT [1]. Initial results from nine children weighing 30-40 kg
treated with 640 mg of acoziborole demonstrated completion of 12-month follow-up without significant
safety concerns, with continued recruitment planned for children weighing 10-40 kg. The inclusion of

pediatric populations is essential for achieving comprehensive gHAT elimination, as children represent a
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vulnerable demographic that has historically been excluded from initial drug development efforts for

neglected tropical diseases.
Ongoing Safety Monitoring Initiatives

Novel Clinical Trial Designs for Safety Confirmation

The STROGHAT study represents an innovative approach to safety monitoring through its hybrid design as
"a one-arm epidemiological study, with a nested phase IIIb, one-arm, open-label, non-randomized,
multicentre clinical trial" [3]. This comprehensive study protocol integrates safety monitoring with
effectiveness and feasibility assessments across a four-year implementation timeline in the endemic North
Equateur region of the Democratic Republic of Congo. During the first three years, all identified
parasitologically negative gHAT seropositive subjects receive acoziborole treatment, while confirmed cases
continue to receive standard of care. This design enables robust safety data collection in real-world

elimination settings while maintaining ethical treatment standards for confirmed cases.

Another significant safety monitoring initiative is a randomized, double-blind, placebo-controlled trial
(NCT05256017) specifically designed in response to recommendations from the WHO HAT elimination
Technical Advisory Group [2]. This study aims to generate additional safety evidence through comparison of
acoziborole (n=900) versus placebo (n=300) in seropositive patients with negative parasitological assays.
This rigorous methodology will provide high-quality evidence regarding the safety of extending acoziborole
treatment to seropositive individuals without parasitological confirmation, a strategy that could substantially
accelerate elimination efforts but requires thorough safety evaluation in populations where not all individuals

may actually harbor active infection.

Long-Term Follow-Up and Special Population Monitoring

The ACOZI-KIDS study employs a weight-tiered dosing strategy with extended safety follow-up periods
aligned with standard gHAT treatment assessment protocols [1]. Pediatric patients receive doses adjusted to
weight categories (10-20 kg, 20-30 kg, 30-40 kg) and undergo comprehensive safety monitoring throughout

12-month post-treatment follow-up. This careful dose escalation approach in pediatric populations reflects
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standard methodology for ensuring drug safety in vulnerable populations, with close monitoring for any age-

specific adverse events or laboratory abnormalities.

For all clinical trials involving acoziborole, the long duration of follow-up (12-18 months) represents a
particular strength in safety monitoring, especially considering the drug's prolonged half-life of
approximately 400 hours [1] [2]. This extended observation period allows for detection of potential delayed
adverse events that might be missed in shorter trials, while also providing comprehensive efficacy
assessment through sufficient time to identify potential treatment failures or relapses. The systematic
collection of serial laboratory parameters, including hematology, clinical chemistry, and urinalysis, at

multiple timepoints throughout these extended follow-up periods generates robust longitudinal safety data.

Recommended Safety Monitoring Protocol

Clinical and Laboratory Safety Assessment

Based on established methodologies from completed and ongoing aceziborole clinical trials, a
comprehensive safety monitoring protocol should be implemented in both research and potential future
implementation settings. The recommended framework includes baseline assessment comprising complete
medical history, physical examination, vital signs, Karnofsky performance status scoring, and comprehensive
laboratory testing (hematology, clinical chemistry, urinalysis) [2]. For patients with confirmed gHAT,
cerebrospinal fluid analysis including white blood cell count and trypanosome detection is recommended for
staging purposes, though this may be omitted in seropositive individuals without parasitological

confirmation in line with evolving "screen-and-treat" strategies.

Post-treatment monitoring should include in-hospital observation for at least 15 days after acoziborole
administration, with daily assessment for adverse events, vital sign measurement, and targeted physical
examination [2]. Systematic laboratory safety assessment should be performed at days 3, 8, and 15 post-
treatment, followed by long-term follow-up visits at 3, 6, 12, and 18 months after treatment. At each follow-
up visit, patients should undergo complete clinical assessment including targeted symptom evaluation,
physical examination, and laboratory testing. This extended monitoring framework aligns with WHO

recommendations for gHAT treatment assessment and accommodates the long half-life of acoziborole.

© 2026 Smolecule. All rights reserved. 5/10 Tech Support


https://www.smolecule.com/products/s517100?utm_src=pdf-body
https://dndi.org/research-development/portfolio/acoziborole/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10033454/
https://www.smolecule.com/products/s517100?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10033454/
https://www.smolecule.com/products/s517100?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10033454/
https://www.smolecule.com/products/s517100?utm_src=pdf-body
https://www.smolecule.com/products/s517100?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Patient Identification
& Enrollment

Baseline Assessment

BASLINE*ASSESSME S

Laboratory Tests:
Medical History & - Hematology Disease Staging
Physical Exam - Clinical Chemistry (CSF analysis if indicated)

\ - Urinalysis

v

Inpatient Monitoring
(Days 1-15)

INPATIEPGT MONITORING

Daily Clinical Assessment:
- Adverse Events Scheduled Labs:
- Vital Signs Day 3, 8, and 15
- Targeted Exam /
AN

Long-term Follow-up

FOLLOW—UIiSCHEDULE

3-Month Visit:
Clinical & Lab Assessment

:

6-Month Visit:
Clinical & Lab Assessment
T

© 2026 Smolecule. All rights reserved. 6/10 Tech Support


https://www.smolecule.com/products/s517100?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

:

12-Month Visit:
Clinical & Lab Assessment

:

18-Month Visit:
Final Assessment

Study Completion

Click to download full resolution via product page

Figure 1: Comprehensive Safety Monitoring Workflow for Acoziborole Clinical Trials

Specific Monitoring Parameters and Documentation

Adverse event monitoring should utilize standardized grading systems such as the Division of AIDS Table
for Grading the Severity of Adult and Pediatric Adverse Events, with specific attention to pyrexia, asthenia,
and other commonly reported events. All adverse events should be documented with detailed information
regarding time of onset, duration, severity, relationship to study treatment, required interventions, and
outcome. Serious adverse events require immediate reporting to relevant regulatory authorities, ethics
committees, and study sponsors within 24 hours of awareness, with comprehensive follow-up until

resolution.

Laboratory safety monitoring should include complete blood count with differential, comprehensive
metabolic panel (including liver function tests and renal function parameters), and urinalysis with
microscopy if clinically indicated. Protocol-defined stopping rules should be established for significant
laboratory abnormalities, such as Grade 3 or 4 elevations in transaminases or creatinine according to
standardized toxicity grading scales. The table below outlines key laboratory parameters for systematic

monitoring based on established protocols from aceziborele clinical trials.

Table 3: Laboratory Safety Monitoring Parameters and Schedule
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Laboratory Baseline Day Day Day 3 6 12 18
Parameter 3 8 15 Months Months Months Months
Hematology v v v v v v v v

Liver Function v v v/ v v v v v/
Tests

Renal Function v v v v/ v/ v/ v v

Tests

Electrolytes v v v v v v/ v v
Urinalysis v v v v v v

CSF Analysis v* vx A v* vx

Note: CSF analysis primarily for confirmed gHAT cases at baseline and for efficacy assessment at follow-

up; may be omitted in seropositive individuals without parasitological confirmation.

Pharmacovigilance in Implementation Settings

As acoziborole transitions from clinical development to potential wider implementation, robust
pharmacovigilance systems will be essential for continued safety monitoring in real-world settings. This is
particularly important given the potential future use in "screen-and-treat" strategies where treatment may be
administered based solely on serological results without parasitological confirmation. Recommended
pharmacovigilance activities include establishment of regional pharmacovigilance centers in endemic
areas, training of healthcare workers on acoziborele-specific safety monitoring, implementation of
simplified adverse event reporting tools appropriate for resource-limited settings, and development of

active surveillance systems in high-prevalence regions.

The STROGHAT study protocol incorporates several relevant approaches that could inform future
pharmacovigilance implementation, including costing analysis of monitoring activities and prospective
evaluation of screening and diagnostic test performance [3]. Integration of safety monitoring within existing

national HAT control programs will be essential for sustainable post-marketing surveillance, leveraging the
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infrastructure and expertise already established in endemic countries while building capacity for expanded

pharmacovigilance activities.

Conclusion and Future Directions

Acoziborole represents a potentially transformative therapeutic advancement for gambiense human African
trypanosomiasis, with the capacity to significantly strengthen elimination efforts through its single-dose oral
administration and stage-independent efficacy. The comprehensive safety database generated from clinical
trials to date demonstrates a favorable benefit-risk profile, with predominantly mild to moderate adverse
events and no treatment-related serious adverse events or mortality observed. The ongoing safety studies
including STROGHAT and ACOZI-KIDS will provide additional critical evidence regarding use in

seropositive individuals without parasitological confirmation and pediatric populations, respectively.

The recommended safety monitoring protocol outlined in this document provides a framework for ensuring
continued systematic evaluation of aceziborole safety in both research and potential implementation
settings. As elimination efforts progress and case numbers decline, the risk-benefit consideration may
increasingly favor simplified treatment approaches that prioritize accessibility and implementation
feasibility, while maintaining essential safety standards. Future research directions should include continued
evaluation of acoziborole in "screen-and-treat" strategies, assessment of special populations such as

pregnant women, and monitoring of potential resistance development as implementation expands.

With its promising therapeutic profile and ongoing rigorous safety evaluation, acoziborole holds significant
potential to contribute substantially to achieving the WHO 2030 target for interruption of gHAT
transmission, potentially representing the last drug development needed for sustainable elimination of this

neglected tropical disease.
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To cite this document: Smolecule. [Acoziborole Clinical Safety Monitoring: Application Notes and
Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b517100#acoziborole-safety-monitoring-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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